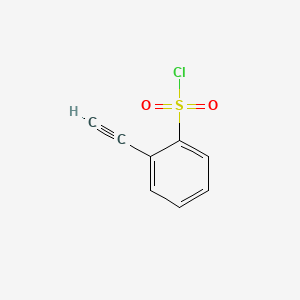![molecular formula C8H4ClF3N2 B6605544 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 2230804-23-4](/img/structure/B6605544.png)
3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine, also known as CTP, is an organic compound that has been used in a variety of scientific applications. It is a versatile compound that can be used to synthesize a variety of other compounds, as well as having a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has a wide range of scientific research applications. It has been used as a starting material for the synthesis of a variety of other compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst in a variety of reactions, including the oxidation of alcohols, the synthesis of amines, and the hydrolysis of esters. Additionally, 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has been used in the synthesis of a variety of other compounds, such as heterocyclic compounds and heterocyclic containing compounds.
Wirkmechanismus
The mechanism of action of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is not well understood. However, it is believed to act as a Lewis acid, which is capable of forming strong bonds with other molecules. This allows 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine to act as a catalyst in a variety of reactions, as well as to form a variety of other compounds. Additionally, 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has been shown to be a potent inhibitor of enzymes, which may explain its ability to act as a catalyst in a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine are not well understood. However, 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has been shown to have a variety of effects on the body, including the inhibition of enzymes, the inhibition of the growth of bacteria, and the inhibition of the growth of cancer cells. Additionally, 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has been shown to have a variety of anti-inflammatory effects, as well as a variety of anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is its ability to act as a catalyst in a variety of reactions. Additionally, 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is relatively inexpensive and easy to obtain, making it an attractive option for laboratory experiments. However, 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is not as stable as some other compounds, and can decompose over time. Additionally, 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine can cause toxicity if ingested, and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine research. One potential direction is the development of new synthesis methods for 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine. Additionally, further research into the biochemical and physiological effects of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine could lead to new applications for the compound. Additionally, further research into the mechanism of action of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine could lead to new ways of using the compound in laboratory experiments. Finally, further research into the safety and toxicity of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine could lead to new ways of using the compound in a variety of applications.
Synthesemethoden
3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is typically synthesized through a three-step process. The first step involves the reaction of 4-chloro-3-fluoropyridine with trifluoromethanesulfonic anhydride in the presence of N-methylmorpholine. This reaction results in the formation of the desired 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine product. The second step involves the reaction of the 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine product with N-methylmorpholine and trifluoromethanesulfonic anhydride. This reaction produces a mixture of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine and its isomer, 4-chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine. The third step involves the purification of the two isomers through column chromatography.
Eigenschaften
IUPAC Name |
3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-5-2-14-6-3-13-1-4(7(5)6)8(10,11)12/h1-3,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLTWNIYGNFLNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C=NC=C2C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-amino-3-[({[(2R)-1-ethoxy-3-[(3-{2-[(3-phenoxyphenyl)methoxy]phenyl}propanoyl)oxy]propan-2-yl]oxy}(hydroxy)phosphoryl)oxy]propanoic acid, trifluoroacetic acid](/img/structure/B6605493.png)



![3-chlorothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B6605521.png)
![rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans](/img/structure/B6605522.png)
![5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B6605530.png)
![4-(aminomethyl)-N-ethyl-N-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide, bis(trifluoroacetic acid)](/img/structure/B6605548.png)
![tert-butyl 2-[(2-cyclopropylethyl)sulfanyl]-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B6605560.png)
![2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid](/img/structure/B6605571.png)
![N-{[4-(difluoromethyl)phenyl]methyl}-2-oxo-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B6605573.png)
